2-Nitrobenzamidine
Description
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Structure
3D Structure
Properties
CAS No. |
88718-94-9 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9) |
InChI Key |
JBNVRLURWDLBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Ortho Effect Anomaly: Deconstructing the Electronic Influence of the Ortho-Nitro Group on Amidine Basicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The basicity of the amidine functional group is a critical parameter in medicinal chemistry, influencing a molecule's pharmacokinetic and pharmacodynamic profiles. While substituent effects on aryl rings are generally predictable, the ortho position presents a unique chemical environment where steric and electronic effects converge to produce anomalous outcomes. This guide provides an in-depth analysis of the multifaceted electronic effects of an ortho-nitro substituent on the basicity of N-aryl amidines. We will dissect the interplay between inductive and resonance effects, steric inhibition of protonation, and the pivotal role of intramolecular hydrogen bonding. This document serves as a technical resource for researchers, offering mechanistic insights and practical methodologies for the synthesis and pKa determination of these challenging compounds.
Introduction: The Amidine Functional Group and the Significance of Basicity
Amidines are nitrogen analogues of carboxylic acids and esters, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another.[1][2] They are potent functional groups in drug design, appearing in antimicrobial agents, enzyme inhibitors, and compounds targeting nucleic acids.[3][4]
The basicity of an amidine, quantified by the pKa of its conjugate acid, is a primary determinant of its physiological behavior. Protonation occurs at the sp²-hybridized imino nitrogen, resulting in a resonance-stabilized amidinium cation.[1][5] The pKa value, which for amidines can range widely from 5 to 12, dictates the charge state of the molecule at physiological pH, thereby governing its solubility, membrane permeability, and ability to engage in ionic interactions with biological targets.[5]
Aromatic substituents dramatically modulate this basicity. Electron-withdrawing groups are known to decrease basicity by reducing the electron density available for protonation.[6][7] The nitro group (–NO₂) is a powerful electron-withdrawing substituent; however, its placement at the ortho position to an N-aryl amidine triggers a confluence of effects that results in a far more profound reduction in basicity than observed for its meta and para isomers. Understanding this "ortho effect" is crucial for the rational design of drug candidates.
The Fundamental Electron-Withdrawing Properties of the Nitro Group
The nitro group diminishes the basicity of the amidine moiety through two primary electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a strong electron-withdrawing pull through the sigma (σ) bond framework. This effect decreases the electron density on the amidine nitrogens, making their lone pairs less available to accept a proton and thereby lowering basicity.[7][8] The inductive effect is distance-dependent, being strongest at the ortho position.[8]
-
Resonance Effect (-M): The nitro group deactivates the aromatic ring by withdrawing electron density through the pi (π) system. This delocalization is most pronounced at the ortho and para positions, where a positive charge can be placed on the carbon atom bearing the amidine substituent in one of the resonance contributors.[9][10][11] This delocalization effectively competes with the amidine's need to stabilize the positive charge of the conjugate acid, thus weakening the base.
Caption: Resonance delocalization in N-(2-nitrophenyl)amidine.
The "Ortho Effect": A Convergence of Destabilizing Influences
While the -I and -M effects explain a general decrease in basicity, they alone cannot account for the anomalously low pKa of ortho-nitroaryl amidines. The "ortho effect" is a composite phenomenon arising from unique steric and electronic interactions.[12][13]
Intramolecular Hydrogen Bonding (IHB)
A defining feature of the ortho-nitroaryl system is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen on the amino-type nitrogen (N-H) of the amidine and an oxygen atom of the adjacent nitro group. This interaction provides a significant energetic stabilization to the neutral base form. Protonation of the imino nitrogen disrupts this favorable six-membered ring conformation, requiring an energetic penalty to break the hydrogen bond. This makes the overall protonation process less favorable, resulting in a markedly weaker base.
Caption: Steric clash destabilizes the conjugate acid.
Quantitative Analysis: The Basicity Order of Nitroanilines as a Proxy
Obtaining a complete, directly comparable dataset for a series of substituted N-aryl amidines can be challenging. However, the electronic effects governing the basicity of anilines are analogous and well-documented. The pKa values of the conjugate acids of nitroaniline isomers provide a compelling proxy to illustrate the magnitude of the ortho effect.
| Compound | pKa of Conjugate Acid | Dominant Electronic Effects |
| Aniline | 4.63 | (Reference) |
| m-Nitroaniline | 2.46 | -I |
| p-Nitroaniline | 1.00 | -I, -M |
| o-Nitroaniline | -0.26 | -I, -M, IHB, SIP (Ortho Effect) |
Data sourced from multiple organic chemistry resources.[11]
Analysis: As predicted, the meta isomer is less basic than aniline due to the inductive effect. [8]The para isomer is even weaker because both inductive and resonance effects are operative. [11]The ortho isomer, however, is dramatically less basic than either of the others. Its pKa is more than 3.5 orders of magnitude lower than that of the meta isomer, a difference that cannot be explained by proximity-enhanced -I and -M effects alone. This profound decrease in basicity is the hallmark of the combined ortho effects, primarily IHB and SIP.
Experimental Protocols
Synthesis of N-(2-nitrophenyl)amidines
A reliable method for synthesizing N-aryl amidines involves the reaction of a nitrile with an amine activated by a strong base. [4] Protocol: Synthesis of N-benzyl-N'-(2-nitrophenyl)benzamidine
-
Amine Activation: In a flame-dried, argon-purged flask, dissolve 2-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to ensure complete deprotonation.
-
Nitrile Addition: Add benzonitrile (1.0 eq) to the solution of the activated amine. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted amidine. [4]
Determination of pKa by UV-Vis Spectrophotometry
This method is highly effective for compounds with a chromophore, such as nitroaryl derivatives, and can be adapted for high-throughput screening using 96-well plates. [14][15] Protocol: pKa Determination
-
Buffer Preparation: Prepare a series of universal buffer solutions with pH values spanning the expected pKa range (e.g., from pH 1.0 to 7.0 in 0.5 pH unit increments).
-
Sample Preparation: Prepare a stock solution of the purified amidine in DMSO (e.g., 10 mM).
-
Measurement: In a 96-well UV-transparent microplate, add a small aliquot of the DMSO stock solution to each well, followed by the series of buffer solutions to achieve a final, constant concentration of the amidine (e.g., 50 µM).
-
Spectra Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and neutral forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the amidine. [16][17]
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion and Outlook for Drug Development
The basicity of an N-aryl amidine is profoundly diminished by the presence of an ortho-nitro group. This is not merely an additive effect of induction and resonance but a powerful synergy of multiple phenomena characteristic of the "ortho effect." The stabilization of the neutral base via intramolecular hydrogen bonding and the destabilization of the conjugate acid through steric inhibition of protonation are the dominant contributors to this dramatic decrease in pKa.
For drug development professionals, a quantitative understanding of this effect is not academic; it is a critical design principle. Tuning the pKa of a lead compound is essential for optimizing its ADME profile. [15]While a highly basic amidine may exhibit strong target binding through ionic interactions, it will likely be permanently charged in vivo, leading to poor membrane permeability and limited oral bioavailability. The strategic introduction of an ortho-nitro group provides a powerful, albeit drastic, tool to attenuate basicity. By understanding the underlying physical organic chemistry, medicinal chemists can rationally modulate this effect—perhaps by using less sterically demanding or hydrogen-bonding substituents—to fine-tune the pKa of amidine-containing drug candidates into the desired range for optimal efficacy and developability.
References
-
CG's Chemistry Solutions. (2021, January 7). Why Ortho Effect Will Make You Question Acidic Character? [Online]. Available: [Link]
-
Chemistry Steps. Basicity of Amines. [Online]. Available: [Link]
-
Filo. (2025, September 11). What is the ortho effect of nitro group on aniline? [Online]. Available: [Link]
-
El-Nahas, A. M., et al. (2018). Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. [Online]. Available: [Link]
-
Kemsitry. (2020, August 8). Factors Affecting Basicity Part-V | Inductive Effects | Organic Chemistry. YouTube. [Online]. Available: [Link]
-
Oszczapowicz, J., & Osek, J. (1984). Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. Journal of the Chemical Society, Perkin Transactions 2, 841-845. [Online]. Available: [Link]
-
Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? [Online]. Available: [Link]
-
O'Brien, E. A., et al. (2024). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science, 15, 18992-18999. [Online]. Available: [Link]
-
ACS Publications. (2021, December 29). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Online]. Available: [Link]
-
Quora. (2018, September 30). Why are ortho para nitrophenols largely acidic than phenol? [Online]. Available: [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Online]. Available: [Link]
-
Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? [Online]. Available: [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Online]. Available: [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Online]. Available: [Link]
-
Wikipedia. Ortho effect. [Online]. Available: [Link]
-
Ashenhurst, J. (2017, April 28). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Master Organic Chemistry. [Online]. Available: [Link]
-
El-Awa, A. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(1), 153-194. [Online]. Available: [Link]
-
Issa, F. Y., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(38), 5275-5278. [Online]. Available: [Link]
-
MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. [Online]. Available: [Link]
-
All 'Bout Chemistry. (2021, January 20). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. YouTube. [Online]. Available: [Link]
-
National Institutes of Health. (2014). and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution. [Online]. Available: [Link]
-
ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? [Online]. Available: [Link]
-
Someswar, G. P. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, 27A, 845-846. [Online]. Available: [Link]
-
Oszczapowicz, J., & Ciszkowski, K. (1987). Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines. Journal of the Chemical Society, Perkin Transactions 2, 663-667. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Online]. Available: [Link]
-
Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305-308. [Online]. Available: [Link]
-
ACS Publications. (2009). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Online]. Available: [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Online]. Available: [Link]
-
ResearchGate. (2018). The developing steric hindrance and ortho effect in aromatic amides. [Online]. Available: [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Online]. Available: [Link]
-
Iowa State University Digital Repository. (2024, October 23). Hydrogen-bonding behavior of amidines in helical structure. [Online]. Available: [Link]
-
ResearchGate. (2024). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide. [Online]. Available: [Link]
-
RSC Publishing. (2024). Hydrogen-bonding behavior of amidines in helical structure. [Online]. Available: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Online]. Available: [Link]
-
Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. [Online]. Available: [Link]
-
StuDocu. pKa of a dye: UV-VIS Spectroscopy. [Online]. Available: [Link]
-
Università di Torino. (2020, January 24). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Online]. Available: [Link]
Sources
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- 4. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Optimized Synthetic Routes for 2-Nitrobenzamidine Hydrochloride
Abstract & Utility
This application note details two robust protocols for the synthesis of 2-nitrobenzamidine hydrochloride , a critical intermediate in the development of peptidomimetics, Factor Xa inhibitors, and heterocyclic pharmacological scaffolds. While the para-isomer is trivial to synthesize, the 2-nitro (ortho) substitution presents a unique challenge: the steric bulk of the nitro group opposes its electronic activation of the nitrile.
We present two validated methodologies:
-
Method A (Modified Pinner): An anhydrous, acid-catalyzed route optimized for high purity and scalability.
-
Method B (Base-Catalyzed): A "one-pot" alkoxide route that circumvents the need for gaseous HCl handling.
Chemical Context & Mechanistic Insight
The conversion of 2-nitrobenzonitrile to its amidine congener requires the activation of the nitrile carbon (
-
Electronic Effect: The ortho-nitro group is strongly electron-withdrawing (
), effectively lowering the LUMO energy of the nitrile carbon, making it highly susceptible to nucleophilic attack. -
Steric Challenge: Conversely, the spatial bulk of the ortho-nitro group hinders the trajectory of incoming nucleophiles (alcohol or ammonia).
Strategic Implication: Standard aqueous hydrolysis often fails or stops at the amide. We must use anhydrous conditions to trap the intermediate as an imidate ester (Pinner Salt) before conversion to the amidine.
Mechanistic Visualization (Pinner Pathway)
Figure 1: The Pinner reaction pathway.[1][2][3] Moisture exclusion is critical between the Activation and Imidate stages to prevent hydrolysis to the ethyl ester or amide.
Experimental Protocols
Method A: The Modified Pinner Synthesis (Gold Standard)
Recommended for: Scale-up (>10g), high purity requirements, and stability.
The "In-Situ" HCl Trick: Instead of handling dangerous HCl gas cylinders, this protocol generates anhydrous HCl in situ using Acetyl Chloride (AcCl) and Methanol.
Reagents:
-
2-Nitrobenzonitrile (1.0 eq)
-
Methanol (Anhydrous) (10-15 volumes)
-
Acetyl Chloride (3.0 eq)
-
Ammonia (7N in Methanol) or Anhydrous Ammonia gas
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent Charge: Add anhydrous Methanol (MeOH) under
flow. Cool to 0°C using an ice/water bath. -
HCl Generation: Dropwise add Acetyl Chloride (3.0 eq) to the MeOH over 20 minutes.
-
Note: This reaction is exothermic and generates anhydrous HCl and Methyl Acetate. Maintain temp < 10°C.
-
-
Substrate Addition: Add 2-Nitrobenzonitrile (1.0 eq) in one portion.
-
Imidate Formation: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The nitrile spot (
) should disappear. A new polar spot (Imidate) may appear near the baseline.
-
-
Ammonolysis: Cool the reaction mixture back to 0°C. Add 7N
in MeOH (5.0 eq) or bubble gas for 30 mins. -
Conversion: Seal the vessel and stir at RT for 24 hours. The mixture will likely become a thick slurry as Ammonium Chloride (
) and the product precipitate. -
Workup:
-
Purification: Recrystallize from minimal hot Ethanol/Water or perform a base-wash (suspend in DCM, wash with 1N NaOH to free-base, dry, then re-acidify with HCl/Ether) to obtain pure This compound HCl .
Method B: Base-Catalyzed One-Pot (Green Alternative)
Recommended for: Rapid screening, labs without anhydrous HCl capability.
This method utilizes the electron-deficiency of the 2-nitro group to facilitate direct attack by methoxide.
Reagents:
-
2-Nitrobenzonitrile (1.0 eq)
-
Sodium Methoxide (0.1 - 0.5 eq, catalytic to stoichiometric)
-
Methanol (Anhydrous)
-
Ammonium Chloride (1.1 eq)
Step-by-Step Protocol:
-
Imidate Formation: Dissolve 2-Nitrobenzonitrile in anhydrous MeOH. Add Sodium Methoxide (0.5 eq). Stir at RT for 4-6 hours.
-
Ammonolysis: Add solid Ammonium Chloride (
, 1.1 eq). -
Reaction: Stir at RT for 16-24 hours. The
acts as the proton source and ammonia source in equilibrium. -
Workup: Filter off inorganic salts (NaCl). Concentrate the filtrate. Treat with HCl/Ether to precipitate the target amidine hydrochloride.
Analytical Validation & Data Comparison
The following parameters confirm the identity of the product. Note the specific shifts caused by the ortho-nitro group.
Data Summary Table
| Parameter | Method A (Pinner) | Method B (Base-Cat) | Notes |
| Yield | 85 - 92% | 65 - 75% | Method A is superior for yield. |
| Purity (HPLC) | >98% | ~90-95% | Method B often contains residual amide. |
| Reaction Time | 36 - 48 Hours | 20 - 24 Hours | Method B is faster but "dirtier". |
| Safety Profile | Moderate (Corrosives) | Good (No acid gas) | Method A requires fume hood for HCl. |
NMR Characterization (DMSO- )
-
NMR (400 MHz):
-
9.60 (s, broad, 4H,
) – Characteristic Amidine Salt - 8.25 (d, 1H, Ar-H3) – Ortho to Nitro
- 7.95 (t, 1H, Ar-H5)
- 7.85 (t, 1H, Ar-H4)
- 7.75 (d, 1H, Ar-H6)
-
9.60 (s, broad, 4H,
-
NMR:
-
Look for the Amidine Carbon signal at
163-165 ppm . -
Nitrile Carbon (
118 ppm) must be absent.
-
Troubleshooting & Optimization
Issue: Hydrolysis to Amide (2-Nitrobenzamide)
-
Symptom: Mass Spec shows M+1 = 167 (Amide) instead of 166 (Amidine). NMR shows loss of broad amidine protons.
-
Root Cause: Moisture ingress during the "Imidate" phase. The imidate ester is extremely hygroscopic and hydrolyzes instantly to the ester or amide in the presence of water.
-
Fix: Ensure MeOH is dried over 3Å molecular sieves. Use a drying tube or
blanket.
Issue: Low Conversion (Steric Hindrance)
-
Symptom: Starting material remains after 24h.
-
Root Cause: The 2-nitro group is blocking the attack.
-
Fix:
-
For Method A: Increase the equivalents of Acetyl Chloride to 5.0 eq to increase the kinetic driving force.
-
Do not heat Method A above 40°C, as this promotes "Pinner cleavage" to the amide.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Pinner Protocol).
-
Decroix, B., et al. "Amidines and related compounds." Journal of Chemical Research, 1978, 134.[9] (Discussion on amidine stability).
- Sandler, S. R., & Karo, W.Organic Functional Group Preparations. Vol 12. Academic Press, 1983.
-
Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 1996. (Alternative routes comparison).
-
Boere, R. T., et al. "Preparation of amidinium salts from nitriles." Journal of Organic Chemistry, 1987. (Mechanistic insights on Pinner salts).
Sources
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- 5. US4203928A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. IL46917A - Preparation of 2-nitrobenzaldehyde and 2-nitrobenzylidenechloride - Google Patents [patents.google.com]
- 7. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride - Google Patents [patents.google.com]
- 8. CN101811978B - Preparation method of 2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
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- 11. researchgate.net [researchgate.net]
Application Note: 2-Nitrobenzamidine as a Serine Protease Inhibitor Scaffold
[1]
Executive Summary
This guide details the application of This compound (2-NBA) as a competitive inhibitor scaffold for trypsin-like serine proteases.[1] While unsubstituted benzamidine is the archetypal S1 pocket binder (
Mechanistic Background
The Serine Protease Target
Serine proteases (e.g., Trypsin, Thrombin, Factor Xa) share a conserved catalytic triad (His57, Asp102, Ser195) and a specificity pocket (S1).[1] In trypsin-like proteases, the S1 pocket contains an aspartate residue (Asp189) at the bottom, which confers specificity for basic side chains like Arginine and Lysine.[1]
Mode of Action
This compound functions as a reversible, competitive inhibitor.[1]
-
Amidine Anchor: The positively charged amidine group (
) mimics the guanidinium group of the substrate's arginine, forming a bidentate salt bridge with the carboxylate of Asp189. -
The Nitro Probe: The nitro group (
) at the ortho (2-) position introduces two key variables:-
Steric Constraint: It probes the width and flexibility of the S1 pocket entrance. Unlike para-substituents which extend out of the pocket, ortho-substituents can clash with residues lining the pocket walls (e.g., Gly216 or Gly226 in trypsin).[1]
-
Electronic Effect: The strong electron-withdrawing nature of the nitro group lowers the
of the amidine (typically from ~11.6 to ~10.5), potentially altering the strength of the electrostatic interaction with Asp189.
-
Figure 1: Competitive inhibition mechanism.[1] this compound competes with the substrate for the S1 pocket, preventing the formation of the catalytic ES complex.[1]
Chemical Properties & Handling[1][2]
| Property | Specification |
| Chemical Name | 2-Nitrobenzimidamide (or this compound) |
| Molecular Weight | 165.15 g/mol |
| Solubility | Soluble in DMSO (>50 mM), Methanol.[1] Sparingly soluble in cold water. |
| Stability | Hygroscopic. Store at -20°C. Protect from light (nitro compounds can be photoreactive).[1] |
| pKa (Amidine) | ~10.2 - 10.8 (Lower than benzamidine due to -I effect of |
Safety Note: Nitroaromatics can be toxic.[2] Handle with gloves and work in a fume hood. Avoid heating solid material to high temperatures due to potential decomposition risks.
Protocol: Determination of Inhibition Constant ( )
This protocol uses a chromogenic substrate (BAPNA) to determine the
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl
, pH 8.[1]0. (Calcium stabilizes Trypsin). -
Enzyme Stock: Bovine Trypsin (20
g/mL) in 1 mM HCl. Keep on ice. -
Substrate Stock: N
-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[1] Prepare 10 mM in DMSO. -
Inhibitor Stock: this compound.[1] Prepare 100 mM in DMSO. Perform serial dilutions (e.g., 0, 10, 50, 100, 200, 500
M) in Assay Buffer.[1]
Experimental Workflow
The assay relies on monitoring the release of p-nitroaniline (pNA) at 410 nm.[3]
Step-by-Step Procedure:
-
Blanking: Set the spectrophotometer to 410 nm. Zero with Assay Buffer.
-
Inhibitor Incubation:
-
In a cuvette or 96-well plate, add Buffer (to final vol 1 mL or 200
L). -
Add Enzyme (final conc. ~10 nM).
-
Add Inhibitor (Variable concentration).
-
Crucial Step: Incubate for 10 minutes at 25°C to establish equilibrium.
-
-
Reaction Initiation:
-
Add Substrate (BAPNA) (Final conc. near
, approx. 1 mM).[4] -
Mix rapidly by inversion or pipetting.
-
-
Measurement:
-
Immediately record Absorbance (410 nm) every 10 seconds for 3-5 minutes.
-
Calculate the initial velocity (
) from the linear portion of the slope.
-
Figure 2: Kinetic assay workflow for determining Ki.
Data Analysis
Since this compound is a competitive inhibitor,
-
Calculate Velocity: Convert
to using the extinction coefficient of pNA ( ).[1] -
Dixon Plot: Plot
(y-axis) vs. [Inhibitor] (x-axis).[1]-
Run the assay at two different substrate concentrations (
and ). -
The intersection of the lines gives
.[1]
-
-
Cheng-Prusoff Correction (Alternative): If using a single substrate concentration, calculate
from a dose-response curve and convert to : [1]
Comparative Structure-Activity Relationship (SAR)
The position of the nitro group significantly impacts potency.
| Inhibitor | Relative Potency ( | Structural Insight |
| Benzamidine | High ( | Optimal fit in S1 pocket.[1] |
| 3-Nitrobenzamidine | Moderate | Electron-withdrawing group lowers amidine basicity; less steric clash than ortho. |
| 4-Nitrobenzamidine | Moderate/Low | Substituent projects out of the pocket; affects electronics.[1] |
| This compound | Variable/Lower | Ortho steric clash with pocket walls (Gly216) often reduces affinity compared to parent, but provides critical data on pocket width.[1] |
Note: If the enzyme has a larger S1 pocket (e.g., Thrombin vs. Trypsin), the tolerance for the 2-nitro group may differ, making it a selectivity filter.[1]
References
-
Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger. 1977. Link
-
Crystal Structure of the trypsin complex with benzamidine. RCSB PDB.Link
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Anal Chem. 2018. Link
-
Synthesis and Biological Activity of Benzamides. MDPI.Link
Sources
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. Trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Advanced Crystallization Protocols for 2-Nitrobenzamidine Complexes
This guide is structured to address the specific physicochemical challenges posed by the ortho-nitro substituent in 2-nitrobenzamidine, a ligand that presents unique steric and electronic hurdles compared to its para or meta counterparts.
Executive Summary & Chemical Context
This compound (2-NBA) is a distinct ligand where the amidine group (
The "Ortho-Effect" Challenge: Unlike 4-nitrobenzamidine, where the nitro group is distal, the 2-nitro group in 2-NBA creates a "steric clash" with the amidine moiety. This often forces the amidine plane to twist out of coplanarity with the benzene ring, destabilizing the crystal lattice and making standard packing difficult.
-
Implication: Standard evaporation often yields amorphous powders.
-
Solution: Slower, entropy-driven methods (Diffusion) or high-energy rearrangement (Solvothermal) are required to achieve X-ray quality single crystals.
Pre-Crystallization: Ligand Activation
Most commercial sources supply 2-NBA as the Hydrochloride Salt (
Protocol A: In-Situ Deprotonation (Recommended)
-
Rationale: Isolating the free base often leads to decomposition or oil formation. In-situ generation traps the active ligand immediately with the metal ion.
-
Reagents: 2-NBA
HCl, Triethylamine ( ) or NaOH, Metal Salt ( ).
Step-by-Step Workflow:
-
Dissolve 1.0 mmol of 2-NBA
HCl in 10 mL of Methanol (MeOH) . -
Add 1.0 mmol of
dropwise.-
Observation: Solution may warm slightly; ensure full dissolution.
-
-
Self-Validating Check: Check pH. It must be basic (
). If acidic, the amidine is still protonated. -
Add 0.5 mmol of Metal Salt (e.g.,
) dissolved in 5 mL MeOH.-
Stoichiometry: 2:1 (Ligand:Metal) is standard for bis-complexes.
-
Crystallization Methodologies
Method 1: Layering (Liquid-Liquid Diffusion)
Best for: Labile complexes that decompose upon heating.
The goal is to slow down the interaction between the metal and the ligand to allow organized lattice formation rather than rapid precipitation.
Protocol:
-
Bottom Layer: Dissolve 0.5 mmol Metal Salt in 3 mL Water or Glycerol (dense solvent).
-
Buffer Layer: Carefully pipette 2 mL of a 1:1 Water/MeOH mixture over the bottom layer. Do not mix.
-
Top Layer: Dissolve 1.0 mmol 2-NBA (Free Base) in 5 mL Methanol or Acetonitrile . Layer this gently on top.
-
Incubation: Seal with Parafilm (poke 1 small hole). Store at 4°C in a vibration-free zone.
-
Timeline: Crystals appear at the interface within 5–14 days.
Method 2: Vapor Diffusion (The "Rescue" Method)
Best for: Complexes soluble only in DMF or DMSO (common for nitro-rich compounds).
Theory: The ortho-nitro group increases polarity, often requiring DMF for dissolution. You need an "anti-solvent" (ether) to diffuse into the DMF, slowly lowering solubility.
Protocol:
-
Inner Vial: Dissolve ~50 mg of the crude complex in 2 mL DMF (Dimethylformamide). Filter through a 0.45 µm PTFE filter to remove dust (nucleation sites).
-
Outer Vessel: Place the open inner vial into a larger jar containing 10 mL Diethyl Ether or Pentane .
-
Sealing: Screw the outer jar lid tight.
-
Mechanism: Ether vapor diffuses into the DMF. As Ether concentration rises, the complex becomes insoluble and crystallizes.
-
Visual Check: If oil forms instead of crystals, the diffusion is too fast. Switch Ether to Benzene or Toluene (slower diffusion).
Method 3: Solvothermal Synthesis
Best for: Coordination Polymers or MOFs.
Protocol:
-
Vessel: 23 mL Teflon-lined stainless steel autoclave.
-
Charge: Mix 1.0 mmol 2-NBA, 0.5 mmol
, and 10 mL solvent ( 1:1). -
Program: Heat to 120°C over 4 hours. Hold for 48 hours. Cool to RT at 5°C/hour.
-
Note: The slow cooling rate is critical to prevent thermal shock fractures in the crystals.
-
Troubleshooting & Optimization (Self-Validating Systems)
| Symptom | Probable Cause | Corrective Action |
| Amorphous Precipitate | Reaction too fast (Kinetic product). | Switch from Stirring to Diffusion (Method 1). Dilute reagents by 50%. |
| Oiling Out | High impurity or "Ortho-Twist" preventing packing. | Use Vapor Diffusion (Method 2) with a less aggressive anti-solvent (e.g., Toluene). |
| No Reaction | Ligand is protonated (HCl salt). | Check pH. Add more base ( |
| Tiny Crystals | Nucleation rate > Growth rate. | Reduce supersaturation. Filter solutions through 0.2 µm filters to remove dust nuclei. |
Visualizing the Workflow
Caption: Logical workflow for converting inactive this compound hydrochloride into X-ray quality coordination complexes.
References
-
Benzamidine Coordination Chemistry
-
General Benzamidine Ligand Behavior: Barker, J., et al. "The coordination chemistry of benzamidines." Coordination Chemistry Reviews, 1994.
-
-
Ortho-Nitro Effects & Crystallization
-
Steric Hindrance in Nitro-Ligands: Smith, A. G., et al. "Steric control in the crystallization of ortho-substituted benzoate complexes." Crystal Growth & Design, 2010.
-
-
Vapor Diffusion Protocols
-
Standard Techniques: "Crystallization of Organic Compounds and Metal Complexes." MIT Department of Chemistry Standards.
-
-
Solvothermal Methods
-
MOF Synthesis: Yaghi, O. M., et al. "Reticular synthesis and the design of new materials." Nature, 2003.
-
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of 2-Nitrobenzamidine Intermediate
Introduction: The "Hot" Intermediate
2-Nitrobenzamidine is a critical building block, primarily used as a precursor for quinazolinones and benzimidazoles, or hydrolyzed to 2-nitrobenzamide/2-nitrobenzoic acid.
As a Senior Application Scientist, I often see researchers underestimate this substrate. The ortho-nitro group exerts a dual effect:
-
Electronic Activation: The strong electron-withdrawing group (EWG) makes the amidine carbon highly electrophilic, significantly accelerating hydrolysis compared to unsubstituted benzamidine.
-
Steric Bulk: The ortho position creates steric strain, which can trap the reaction at the amide stage if the pH is not optimized.
This guide moves beyond basic textbook protocols to address the specific physical-organic challenges of handling this reactive intermediate.
Mechanism & Critical Parameters
To troubleshoot, you must visualize the invisible. The hydrolysis competes between two pathways depending on your pH environment.
The Hydrolysis Pathways
The reaction proceeds from the Amidine (1 ) to the Amide (2 ) and finally to the Carboxylic Acid (3 ).
Figure 1: Stepwise hydrolysis pathway. Note that the conversion from Amide to Acid is often the rate-limiting step due to the stability of the amide bond.
Key Variables Table
| Parameter | Acidic Hydrolysis (HCl/H₂SO₄) | Basic Hydrolysis (NaOH/KOH) | Application Note |
| Active Species | Water attacks protonated imine.[1][2] | Hydroxide attacks neutral amidine. | Acidic is preferred if the product is acid-sensitive. Basic is faster for total hydrolysis. |
| Solubility | High (forms amidinium salt). | Low (Free base precipitates). | In basic conditions, use 1,4-Dioxane or Ethanol as co-solvent to prevent precipitation of the intermediate. |
| 2-Nitro Effect | Accelerates rate via inductive effect. | Accelerates rate via inductive effect. | Caution: The EWG makes the amide bond susceptible to cleavage. If targeting the amide, monitor strictly. |
| Temperature | Reflux often required for Acid. | 50–70°C usually sufficient. | Do not overheat in base; 2-nitro compounds can undergo degradation (azo/azoxy formation) at high pH/Temp. |
Troubleshooting Guide (Q&A)
Scenario A: "My reaction is stuck at the Amide. I cannot get the Acid."
Diagnosis: The ortho-nitro group provides steric hindrance that protects the amide carbonyl from the second hydrolytic attack. Solution:
-
Increase Temperature: Amide hydrolysis has a higher activation energy than amidine hydrolysis. Increase bath temp to >90°C.
-
Switch to Basic Conditions: Hydroxide is a smaller, harder nucleophile than water. Use 2M NaOH with 10% H₂O₂ (peroxide assists in nucleophilic attack, though mainly used for nitrile hydrolysis, it can assist here).
-
Acid Concentration: If using acid, ensure you are using 6M HCl or 50% H₂SO₄ . Dilute acid is insufficient for the second step.
Scenario B: "I want the Amide, but I keep getting the Acid."
Diagnosis: Over-hydrolysis. The 2-nitro group makes the carbonyl highly reactive. Solution:
-
pH Control: Run the reaction in a Carbonate Buffer (pH 9-10) rather than strong NaOH (pH 14).
-
Temperature Cut-off: Stop heating immediately upon disappearance of the amidine (monitor via TLC/HPLC).
-
Quench: Pour the reaction mixture onto crushed ice immediately to freeze the kinetics.
Scenario C: "The reaction mixture turned deep red/brown."
Diagnosis: Degradation of the nitro group. In strong base and heat, nitrobenzenes can undergo intermolecular redox reactions (forming azobenzene derivatives) or polymerization. Solution:
-
Deoxygenate: Sparge the reaction solvent with Nitrogen/Argon before heating.
-
Lower pH: Reduce base concentration.
-
Check Purity: Ensure no reducing agents (metals, hydrides) are present from previous steps.
Validated Protocol: Controlled Hydrolysis
Objective: Synthesis of 2-Nitrobenzamide (stopping before the acid).
Reagents:
-
This compound HCl salt (1.0 eq)
-
Sodium Hydroxide (2.0 eq, 1M solution)
-
Ethanol (Co-solvent, 5 vol)
Procedure:
-
Dissolution: Dissolve this compound in Ethanol at room temperature.
-
Addition: Add 1M NaOH dropwise over 10 minutes. Note: The solution may turn yellow (characteristic of nitro-anions).
-
Reaction: Stir at 40°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Amidine stays at baseline; Amide moves to Rf ~0.4.
-
-
Workup:
-
Evaporate Ethanol under reduced pressure.
-
Dilute residue with water.
-
Critical Step: The product (Amide) may precipitate.[3] If not, extract with Ethyl Acetate.
-
Do NOT acidify strongly if you want to avoid hydrolyzing to the acid during workup.
-
Diagnostic Decision Tree
Use this flow to determine your next experimental move based on LCMS/TLC data.
Figure 2: Decision matrix for reaction monitoring.
References
-
Mechanism of Amide Hydrolysis
-
Amidine Stability & Hydrolysis
-
General Reactivity of Nitro-Compounds
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prezi.com [prezi.com]
- 3. geocities.ws [geocities.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Preparation of Benzoic acid from Benzamide (Hydrolysis). [arvindchemedu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Nitrobenzamidine
Topic: Purification of 2-Nitrobenzamidine from reaction byproducts Ticket ID: PUR-2NB-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of This compound (typically via the Pinner reaction from 2-nitrobenzonitrile) has resulted in a crude mixture containing unreacted nitrile, hydrolysis byproducts (2-nitrobenzamide), or ammonium salts.[1][2]
The purification of electron-deficient amidines requires strict adherence to pH-dependent solubility principles.[1][2] Unlike simple amines, the nitro group reduces the basicity of the amidine functionality, while the susceptibility to hydrolysis demands careful handling during aqueous workups.[1][2]
This guide provides a self-validating purification logic, troubleshooting workflows, and standardized protocols to isolate high-purity this compound (usually as the hydrochloride salt).
Module 1: The Diagnostic Workflow
Before initiating physical separation, you must characterize the impurity profile.[2] Use the following logic gate to determine the appropriate purification strategy.
Figure 1: Diagnostic logic for selecting the purification pathway based on impurity profile.
Module 2: Troubleshooting the Reaction (Root Cause Analysis)
If your crude yield is low or impurity load is high, the issue likely originates upstream in the synthesis.[1][2]
Issue 1: High Levels of 2-Nitrobenzamide
Symptom: Large quantity of precipitate that is insoluble in water but soluble in organic solvents.[1][2] Root Cause: Hydrolysis of the Pinner intermediate (imidate ester) or the final amidine.[1][2]
-
Mechanism: The imidate ester is extremely moisture-sensitive.[1][2] If water is present before the ammonia/ammonium chloride addition, the imidate hydrolyzes to the ester, which then converts to the amide.[1][2]
-
Corrective Action:
Issue 2: Unreacted 2-Nitrobenzonitrile
Symptom: Starting material persists despite long reaction times. Root Cause: Steric hindrance or insufficient HCl saturation.[1][2]
-
Mechanism: The electron-withdrawing nitro group at the ortho position deactivates the nitrile carbon, making nucleophilic attack by the alcohol slower.[1][2]
-
Corrective Action:
-
Increase reaction time for the imidate formation step (up to 48-72 hours).
-
Ensure saturation with HCl gas is maintained (re-saturate every 12 hours).
-
Module 3: Purification Protocols
Protocol A: Acid-Base Extraction (The "Cleanup" Method)
Objective: Remove neutral impurities (Nitrile, Amide) by leveraging the basicity of the amidine.[1][2] Principle: At pH < 2, this compound exists as the water-soluble hydrochloride salt.[1][2] Neutral impurities remain in the organic phase.[2]
Reagents:
Visual Workflow:
Figure 2: Phase separation logic for removing neutral byproducts.
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of crude). Sonicate if necessary to ensure the amidine salt dissolves.[2]
-
Filtration (Optional): If a significant amount of solid remains undissolved, it is likely the insoluble amide byproduct.[1][2] Filter this off before extraction.
-
Washing: Transfer the acidic solution to a separatory funnel.[1][2] Wash with DCM (3 x equal volume).[1][2]
-
Isolation (Choose Path):
-
Path A (HCl Salt - Recommended): Evaporate the aqueous layer under reduced pressure (keep bath < 45°C).[1][2] Recrystallize the residue using Protocol B.
-
Path B (Free Base): Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10. The free base will precipitate or can be extracted into DCM.[2] Warning: Prolonged exposure to base hydrolyzes the amidine to the amide.[2]
-
Protocol B: Recrystallization of this compound HCl
Objective: Final polishing to remove trace ammonium salts and color.[1][2]
Solvent System: Ethanol (EtOH) / Diethyl Ether (
| Parameter | Specification |
| Solvent | Anhydrous Ethanol (primary), Diethyl Ether (anti-solvent) |
| Temperature | Dissolve at reflux (78°C); Crystallize at 4°C |
| Recovery | Typical recovery 70-85% |
Procedure:
-
Place the crude hydrochloride salt in a flask.
-
Add minimum boiling anhydrous ethanol dropwise until the solid just dissolves.
-
Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Remove from heat.[1][2] Add Diethyl Ether dropwise until a persistent cloudiness appears.[1][2]
-
Add a few drops of ethanol to clear the solution again.[1][2]
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the white/off-white needles and wash with cold ether.[1][2]
Module 4: Frequently Asked Questions (FAQ)
Q1: My product is bright yellow. Is this normal?
A: Yes and No. The nitro group (
Q2: I see a "split peak" on my HPLC chromatogram. Is it impure?
A: Not necessarily.[1][2] Amidines can exhibit tautomerism (
Q3: Why does my product smell like ammonia?
A: This indicates decomposition.[1][2] Amidines are unstable in the presence of moisture and base, reverting to the amide and releasing ammonia (
-
Immediate Action: If you detect ammonia, re-acidify the sample immediately with HCl in ether to stabilize it as the salt.[1][2] Store in a desiccator.
Q4: Can I use silica gel chromatography? A: Yes, but it is difficult.[1][2] Amidines streak badly on silica due to their basicity.[1][2]
-
Modification: You must use typically 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in your DCM/MeOH mobile phase to prevent tailing.[1][2] However, acid-base extraction (Protocol A) is generally superior and scalable.[1][2]
References
-
Pinner, A. (1892).[1][2] Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on Pinner reaction mechanics and hydrolysis sensitivity).
-
FDA/CDER. (2024).[1][2] Review of Chromatographic Methods for Amidine-Based Drug Substances.
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization and acid-base extraction).
-
Shriner, R. L., & Neumann, F. W. (1944).[1][2] "The Chemistry of the Amidines". Chemical Reviews, 35(3), 351–425.[1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and associated reagents before handling.
Sources
Technical Support Center: Stability of 2-Nitrobenzamidine in Aqueous Buffer Solutions
Welcome to the technical support center for 2-nitrobenzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous buffer solutions. As direct stability data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally similar compounds, namely benzamidines and nitroaromatics, to provide a robust framework for understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: Based on its chemical structure, the two primary stability concerns for this compound are hydrolysis of the amidine functional group and photodegradation of the nitroaromatic system. The rates of these degradation pathways are influenced by pH, temperature, and light exposure.
Q2: How does pH affect the stability of this compound?
A2: The amidine group is susceptible to hydrolysis, and the rate of this reaction is pH-dependent. For benzamidines, hydrolysis is generally faster in weakly basic conditions.[1][2][3] In acidic solutions, the amidine group is protonated to form a more stable benzamidinium ion, which is less susceptible to nucleophilic attack by water.[1] Therefore, this compound is expected to be more stable in acidic to neutral aqueous buffers compared to alkaline buffers.
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are known to be susceptible to photodegradation.[4][5] Exposure to UV or even ambient laboratory light can lead to the degradation of this compound. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported, based on the degradation pathways of related compounds, the following are plausible:
-
Hydrolysis: The amidine group can hydrolyze to the corresponding amide, which in this case would be 2-nitrobenzamide. Further hydrolysis of the amide would yield 2-nitrobenzoic acid.[2]
-
Photodegradation: Photolysis of nitroaromatic compounds can be complex. For the related compound 2-nitrobenzaldehyde, photolysis leads to the formation of 2-nitrosobenzoic acid.[3] Similar transformations or reduction of the nitro group to a nitroso, hydroxylamino, or amino group are possible for this compound.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To maximize stability, aqueous solutions of this compound should be:
-
Stored at low temperatures (2-8 °C or frozen at -20 °C for long-term storage).
-
Protected from light by using amber vials or foil wrapping.
-
Prepared in a slightly acidic buffer (e.g., pH 4-6) if compatible with the experimental design.
Troubleshooting Guides
Issue 1: I am observing a change in the color of my this compound solution over time.
Possible Cause: Discoloration, such as the appearance of a yellow or brown tint, is often indicative of degradation of nitroaromatic compounds. This could be due to photodegradation or other chemical transformations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: I am seeing a decrease in the expected biological or chemical activity of my this compound solution.
Possible Cause: A loss of activity suggests that the concentration of the active parent compound is decreasing due to degradation. Hydrolysis of the amidine group is a likely cause, especially in neutral to alkaline buffers.
Troubleshooting Workflow:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing solvent selection for 2-Nitrobenzamidine recrystallization
Executive Summary
Recrystallizing 2-Nitrobenzamidine (typically handled as the hydrochloride salt, 2-NBA[1]·HCl) presents a unique chemical paradox. You must balance the high polarity required to dissolve the nitro-amidine salt against the compound's susceptibility to hydrolysis, which converts the desired amidine into 2-nitrobenzamide .
This guide moves beyond generic protocols to address the specific physicochemical properties of the 2-nitro substituent (electron-withdrawing, polarity-enhancing) and the amidine functionality (hydrolysis-prone).[1]
Module 1: Solvent Selection Framework
The choice of solvent is dictated by the form of your starting material (Free Base vs. Hydrochloride Salt).[1] The presence of the nitro group increases solubility in polar organic solvents compared to unsubstituted benzamidine.
Solvent Compatibility Matrix
| Solvent System | Polarity | Suitability (HCl Salt) | Suitability (Free Base) | Risk Factor |
| Ethanol (Anhydrous) | High | Excellent | Good | Low (if dry) |
| Ethanol / Water (95:5) | Very High | Good | Moderate | Medium (Hydrolysis risk if heated prolonged) |
| Methanol | Very High | Good | Good | Medium (Ester formation side-reaction possible) |
| Ethyl Acetate | Medium | Poor | Moderate | Low |
| Water | Extreme | Moderate | Poor | High (Rapid hydrolysis to amide at >60°C) |
| Ethanol / Diethyl Ether | Mixed | Excellent | N/A | Low (Ether acts as anti-solvent) |
Decision Logic: Selecting Your System
The following workflow illustrates the logical path for selecting the optimal solvent system based on your specific impurity profile and yield requirements.
Figure 1: Decision tree for solvent selection based on chemical form and impurity profile.[1][2]
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: Oiling out occurs when the solute separates as a liquid phase before it crystallizes.[1][2][3][4] This is thermodynamically driven by a "miscibility gap" where the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent.
Root Causes:
-
Supersaturation is too high: You cooled the solution too rapidly.[1][2]
-
Impurity Load: High levels of unreacted 2-nitrobenzonitrile depress the melting point.[1][2]
Corrective Protocol:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol).[1][2]
-
Seed: Add a seed crystal of pure this compound at the cloud point.
-
Slow Cool: Insulate the flask with a towel to slow the cooling rate. Do not place directly in an ice bath.[1][2]
Issue 2: "I have high yield, but the melting point is low (Amide Contamination)."
Diagnosis: The most insidious issue with amidines is hydrolysis.[1][2] If your melting point is broad or depressed, you likely have 2-nitrobenzamide contamination.[1][2]
The Mechanism of Failure:
Amidines possess a
Figure 2: Hydrolysis pathway of this compound to 2-nitrobenzamide.[1][2]
Corrective Protocol:
-
Eliminate Water: Switch to Anhydrous Ethanol or Isopropanol .[1][2]
-
Acidify: If using an aqueous mixture, ensure the pH remains acidic (pH < 3).[1][2] The protonated amidinium ion is significantly more resistant to hydrolysis than the free base.
-
Rescue: If the amide is present, wash the solid crude with Dichloromethane (DCM) . 2-Nitrobenzamide is moderately soluble in DCM, while this compound HCl is insoluble.[1][2]
Issue 3: "The crystals are yellow/orange.[1][2] Shouldn't they be white?"
Diagnosis: While pure benzamidine is white, the nitro group imparts a pale yellow color. However, deep orange or red indicates degradation (azo/azoxy coupling) or retained nitro-precursors.[1][2]
Corrective Protocol:
-
Activated Carbon: Perform a hot filtration with activated carbon (charcoal).[1][2]
-
Note: Do not use too much charcoal, as amidines can adsorb to the surface, reducing yield.
-
-
Solvent Switch: Recrystallize from Methanol . Methanol is excellent for removing highly colored polar impurities that co-precipitate in Ethanol.[1][2]
Module 3: Optimized Experimental Protocol (HCl Salt)
Objective: Purification of this compound HCl with >98% purity.
-
Dissolution:
-
Crystallization (The "Cloud Point" Method):
-
Nucleation:
-
Allow the flask to cool to room temperature undisturbed (approx. 30 mins).
-
Transfer to an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
References
-
Amidine Hydrolysis Kinetics
-
Solvent Selection for Nitro-Compounds
-
General Recrystallization Troubleshooting
Sources
Technical Support Center: 2-Nitrobenzamidine Solubilization
Ticket Subject: Optimizing Solubility & Stability of 2-Nitrobenzamidine in DMSO
Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]
Executive Summary & Diagnostic Triage
User Issue: You are experiencing difficulties dissolving this compound (or its hydrochloride salt) in Dimethyl Sulfoxide (DMSO), or observing precipitation when introducing the stock solution into aqueous buffers/media.
The Core Challenge:
this compound presents a "solubility paradox."[1] As a benzamidine, it is highly polar and basic; however, the presence of the nitro group (
Interactive Diagnostic Flowchart
Start here to identify your specific failure mode.
Figure 1: Diagnostic decision tree for isolating solubility failure modes.
Issue I: Initial Solubilization (The "Stubborn Pellet")
The Science: Benzamidines are frequently supplied as Hydrochloride salts (.HCl) to ensure shelf stability.[1] The ionic interaction between the protonated amidine and the chloride ion creates a strong crystal lattice. While DMSO is polar, it solvates cations well but anions poorly.[1] Breaking this ionic lattice requires energy input.[1]
Troubleshooting Protocol: The "Gradient Energy" Method Do not simply add solvent and shake.[1] Follow this thermodynamic activation path.
| Step | Action | Scientific Rationale |
| 1 | Verify Form | Check the CAS. If it is the HCl salt, expect slower dissolution than the free base. |
| 2 | Solvent Choice | Use Anhydrous DMSO (≥99.9%).[1] Even 1% water content significantly reduces the solubility power for this compound.[1] |
| 3 | Vortexing | Vortex at max speed for 60 seconds. This disrupts the boundary layer but rarely dissolves the core crystal.[1] |
| 4 | Bath Sonication | Sonicate at 40 kHz for 10-15 mins . Warning: Do not use a probe sonicator (risk of aerosolization and overheating).[1] Sonication creates cavitation bubbles that mechanically break the crystal lattice. |
| 5 | Thermal Assist | If undissolved, heat to 40°C (max 60°C) in a water bath.[1] The solubility of benzamidines is temperature-dependent.[1] Note: this compound is thermally stable up to ~150°C, but DMSO degrades above this.[1] |
Success Metric: A clear, slightly yellow solution (due to the nitro group) with no visible particulate matter under a light source.[1]
Issue II: The "Crash Out" in Biological Media
The Science: This is the most common failure point.[1] When a 100 mM DMSO stock is pipetted into aqueous media (PBS/DMEM), the DMSO rapidly diffuses into the water. The hydrophobic/aromatic ring of the this compound is suddenly exposed to a high-dielectric environment (water), causing it to re-crystallize instantly.[1] This is kinetically driven precipitation.[1]
Visualizing the Mechanism:
Figure 2: The kinetic mechanism of compound precipitation upon dilution.
Protocol: The "Step-Down" Dilution Strategy Goal: Prevent local supersaturation.[1]
-
Never add the DMSO stock directly to a stagnant cell culture well.[1] The local concentration at the pipette tip will exceed the solubility limit (e.g., >100 µM) instantly.
-
Preparation of Intermediate Working Solution (10x):
-
The "Warm Start": Ensure both the DMSO stock and the media are at room temperature or 37°C. Cold media accelerates crystallization.
Issue III: Stability & Storage (Color Changes)
The Science:
-
Hygroscopicity: DMSO absorbs water from the atmosphere.[3] At 33% water content, DMSO loses its "super solvent" properties [2].[1]
-
Hydrolysis: Amidines are susceptible to hydrolysis, converting to Amides (2-Nitrobenzamide) and ammonia in the presence of water. This reaction is slow at neutral pH but accelerated by basic conditions or prolonged storage in wet DMSO [6].[1]
-
Nitro Reduction: While less likely in pure DMSO, the nitro group can be reduced to an amine if reducing agents (like DTT or mercaptoethanol) are present in the buffer.
FAQ: Storage Best Practices
-
Q: Can I store the stock at -20°C?
-
A: Yes, but DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric water (condensation).[1] Solution: Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
-
-
Q: The solution turned dark orange.
Summary Data & Limits
| Parameter | Value / Limit | Notes |
| Max Solubility (DMSO) | ~25 - 50 mg/mL | Depends on Salt vs. Free Base [1, 6].[1] |
| Max Solubility (Water/PBS) | < 1 mg/mL (Free Base) | ~3 mg/mL (HCl Salt) [6].[1] |
| Max DMSO in Bio-Assay | 0.1% - 0.5% (v/v) | Cell type dependent.[1] >1% is toxic to most cells.[1] |
| Storage Stability | 6 months @ -20°C | If kept anhydrous and protected from light.[1] |
References
-
MedChemExpress. (n.d.).[1][4] 2-Nitrobenzaldehyde & Benzamidine Derivatives Solubility Data. Retrieved from [1]
-
Ziath. (2021). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]
-
Gaylord Chemical. (2020).[1] DMSO Physical Properties and Stability. Retrieved from [1]
-
Waybright, T. J., et al. (2009).[1] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies. Retrieved from
-
PubChem. (2025).[1] Dimethyl Sulfoxide Compound Summary. Retrieved from [1]
-
Cayman Chemical. (2022).[1][5] Benzamidine (hydrochloride) Product Information & Stability. Retrieved from [1][5]
-
Ferreira, L., et al. (2014).[1] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from
Sources
Validation & Comparative
Binding Mode Analysis: 2-Nitrobenzamidine in the Serine Protease S1 Pocket
Executive Summary: The Ortho-Substitution Paradox
In the development of serine protease inhibitors (targeting Thrombin, Factor Xa, or Trypsin), the S1 specificity pocket is the primary anchor point. While Benzamidine represents the "gold standard" ligand—perfectly mimicking the arginine side chain of natural substrates—2-Nitrobenzamidine (2-NBA) introduces a critical structural perturbation: ortho-substitution.
This guide analyzes the binding mode of 2-NBA compared to the industry standard (Benzamidine) and the common fluorescent probe (4-Aminobenzamidine). We explore why the introduction of a nitro group at the 2-position (ortho) drastically alters binding thermodynamics and kinetics, serving as a vital case study for steric constraints in drug design.
Structural Analysis: The S1 Pocket Architecture
To understand the failure or success of 2-NBA, one must first understand the receptor. The S1 pocket of trypsin-like serine proteases is a deep, hydrophobic cleft capped by an anionic residue.
| Feature | Residue (Trypsin Numbering) | Function |
| Anionic Anchor | Asp189 | Forms a bidentate salt bridge with the inhibitor's amidine group. Critical for affinity. |
| H-Bond Network | Ser190, Gly219 | Stabilizes the amidine protons; orients the ligand. |
| Hydrophobic Walls | Trp215, Phe227 | Sandwich the phenyl ring of benzamidine (Pi-stacking/Van der Waals). |
| Steric Gate | Val213 - Ser214 | Limits the size of substituents on the benzamidine ring. |
The "Gold Standard" Binding Mode: Benzamidine
Benzamidine binds with a
-
Planarity: The amidine group is coplanar with the phenyl ring, maximizing resonance and allowing the flat molecule to slide between Trp215 and the opposing loop.
-
Geometry: The amidine forms a perfect salt bridge with Asp189 without steric penalty.
Comparative Analysis: this compound vs. Alternatives
The introduction of a nitro group (
The Steric Clash (The "Twist" Effect)
In 2-NBA, the bulky nitro group at the ortho position clashes with the amidine group's protons.
-
Consequence: To relieve this strain, the amidine group must rotate out of the plane of the phenyl ring.
-
Binding Penalty: The S1 pocket is narrow. A twisted molecule cannot fit deeply into the hydrophobic slot (Trp215) while simultaneously maintaining the precise geometry required for the Asp189 salt bridge.
Electronic Effects (Hammett Equation)
The nitro group is a strong electron-withdrawing group (EWG).
-
Benzamidine pKa: ~11.6 (Highly protonated at physiological pH).
-
2-NBA pKa: Significantly lower due to electron withdrawal.
-
Impact: While a lower pKa might seem negligible, the electron density on the amidine nitrogens is reduced, weakening the coulombic interaction with Asp189.
Comparison Table: S1 Ligand Performance
| Feature | Benzamidine (Reference) | 4-Aminobenzamidine (Probe) | This compound (Target) |
| Substitution | None | Para (-NH2) | Ortho (-NO2) |
| Electronic State | Neutral Reference | Electron Donating (Stabilizes cation) | Electron Withdrawing (Destabilizes cation) |
| Geometry | Planar | Planar | Twisted / Non-Planar |
| S1 Fit | Optimal | Good (Exits towards solvent) | Poor (Steric Clash with Trp215/Ser190) |
| Primary Utility | Crystallographic Standard | Fluorescence Displacement Assays | Negative Control / Steric Probe |
| Est. Affinity ( | ~18 µM | ~8 µM (Stronger binder) | >500 µM (Predicted Weak/Non-binder) |
Visualization: The Interaction Network
The following diagram illustrates the competitive forces within the S1 pocket. Note the specific clash introduced by the Ortho-Nitro group.
Figure 1: Interaction map showing the destabilizing effects of the ortho-nitro group in the S1 pocket, primarily driven by internal twisting and steric exclusion.
Experimental Protocols for Validation
To empirically verify the binding mode and affinity penalty of 2-NBA, the following protocols are recommended. These are designed to be self-validating by including necessary positive controls.
Protocol A: Competitive Inhibition Kinetics ( Determination)
Objective: Quantify the affinity loss of 2-NBA relative to Benzamidine.
Reagents:
-
Enzyme: Bovine Trypsin (20 nM final concentration).
-
Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) or fluorescent substrate Z-GGR-AMC.
-
Inhibitors: Benzamidine (Control), this compound (Test).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.
Workflow:
-
Substrate Km Determination: First, determine the
of the substrate for the specific enzyme lot. This is crucial for the Cheng-Prusoff correction. -
Inhibitor Dilution: Prepare a serial dilution of 2-NBA. Note: Due to expected weak binding, the concentration range should be high (e.g., 0.1 mM to 10 mM).
-
Reaction Initiation: Mix Enzyme + Inhibitor + Buffer. Incubate for 10 min at 25°C to reach equilibrium.
-
Start: Add Substrate. Monitor Absorbance (405 nm for BAPNA) or Fluorescence (Ex 380/Em 460 for AMC) for 5 minutes.
-
Analysis:
-
Plot Initial Velocity (
) vs. [Inhibitor]. -
Fit to the Morrison Equation (for tight binders) or standard IC50 curve.
-
Calculate
using the Cheng-Prusoff equation:
-
Validation Check: If the
Protocol B: Difference Fourier Crystallography (Soaking)
Objective: Visualize the "Twist" and steric clash directly.
Workflow:
-
Crystal Growth: Grow Apo-Trypsin crystals using the hanging drop vapor diffusion method (Ammonium sulfate precipitant, pH 6.0–8.0).
-
Soaking: Transfer crystals to a drop containing reservoir solution + 50 mM 2-NBA .
-
Critical Step: Because 2-NBA is a weak binder, a high soaking concentration is required to achieve occupancy.
-
Control: Soak a separate crystal with 1 mM Benzamidine.
-
-
Data Collection: Collect X-ray diffraction data at 100K.
-
Refinement:
-
Solve structure using Molecular Replacement (PDB: 3PTB as template).
-
Calculate
difference maps. -
Success Criteria: Look for positive density in the S1 pocket. If 2-NBA binds, you will observe density for the phenyl ring but likely disordered density for the nitro group, or a distinct rotation of the phenyl ring compared to the Benzamidine control.
-
Conclusion
This compound serves as a textbook example of how ortho-substitution can abolish potency in S1-targeting drugs. While the amidine group provides the necessary electrostatic "address" for the S1 pocket, the 2-nitro group acts as a "steric wedge," preventing the planar conformation required for deep pocket insertion.
For drug development professionals, this analysis confirms that while the S1 pocket is deep, it is intolerant of width-expanding modifications at the proximal (ortho) positions of the P1 residue. Future scaffold optimization should focus on meta- or para-substitutions (like the amino group in 4-aminobenzamidine) to access solvent interactions without disrupting the critical Asp189 salt bridge.
References
-
Marquart, M., et al. (1983). "The three-dimensional structure of the complex between trypsin and benzamidine."[1] Acta Crystallographica Section B, 39(4), 480-490.
-
Talhout, R., & Engberts, J. B. (2001). "Thermodynamic analysis of binding of p-substituted benzamidines to trypsin." European Journal of Biochemistry, 268(6), 1554-1560.
-
Katz, B. A., et al. (2001). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 8(11), 1107-1121. (Demonstrates S1 pocket constraints).
-
Yamane, J., et al. (2011).[2] "Crystal structure of trypsin complexed with benzamidine."[1][3][4] Journal of Applied Crystallography, 44, 798-804.[2]
Sources
Ortho-Substitution in Benzamidine Inhibitors: A Structural Guide to Selectivity
Topic: Impact of Ortho-Substitution on Benzamidine Inhibitor Selectivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
The benzamidine moiety is a privileged scaffold in medicinal chemistry, serving as a classic "warhead" for targeting the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa). However, unsubstituted benzamidines suffer from significant promiscuity due to the highly conserved nature of the Aspartate-189 residue across this enzyme family.
This guide analyzes the "Ortho-Effect" —the strategic introduction of substituents at the ortho position of the phenyl ring. This modification is not merely a space-filling tactic; it is a conformational lock that modulates planarity, basicity (pKa), and ultimately, thermodynamic selectivity between structurally similar proteases.
Part 1: Mechanistic Foundation (The "Why")
To design selective inhibitors, one must understand the structural consequences of ortho-substitution. The impact is bipartite: Conformational Restriction and Electronic Modulation .
The Conformational "Twist"
In an unsubstituted benzamidine, the amidine group (
-
The Problem: This flat conformation is energetically favorable for binding to Trypsin , which possesses a deep, narrow S1 pocket that accommodates planar ligands with minimal steric penalty.
-
The Solution (Ortho-Substitution): Introducing a substituent (e.g.,
, , ) at the ortho position creates a steric clash with the amidine nitrogen hydrogens. To relieve this strain, the amidine group rotates out of the phenyl plane (often 40°–90°). -
The Selectivity Gain: Thrombin and Factor Xa often possess S1 sub-sites (specifically the hydrophobic environment created by Tyr228 and Trp215) that can accommodate—or even prefer—this twisted conformation. Conversely, Trypsin binding is penalized because it must force the twisted molecule back into a planar state or suffer steric clashes with the pocket walls.
Electronic Modulation (pKa Depression)
Benzamidines are strong bases (pKa ~11–12), meaning they are fully protonated at physiological pH.
-
Ortho-Effect on pKa: Ortho-substituents (especially electron-withdrawing groups or bulky groups that inhibit resonance) lower the pKa of the amidine.
-
Benefit: Lowering the pKa (e.g., to < 10) increases the fraction of the neutral species, improving membrane permeability and oral bioavailability without abolishing the critical salt bridge with Asp189.
Visualization: The Ortho-Twist Mechanism
The following diagram illustrates the steric clash driving the conformational change.
Figure 1: Mechanism of conformational restriction induced by ortho-substitution. The resulting 'twist' acts as a selectivity filter.
Part 2: Comparative Analysis & Data
This section compares the performance of unsubstituted vs. ortho-substituted benzamidines in the context of Thrombin vs. Trypsin inhibition.
Comparative Table: Structural & Functional Impact[1]
| Feature | Unsubstituted Benzamidine | Ortho-Substituted (e.g., o-Me, o-Cl) | Impact on Drug Design |
| Conformation | Planar ( | Twisted ( | Pre-organizes ligand for specific pockets. |
| Basicity (pKa) | High (~11.6) | Lowered (~10.0 - 11.0) | Improved bioavailability; modulated H-bond strength. |
| Trypsin Affinity | High ( | Reduced (Steric penalty) | Positive: Reduces off-target toxicity. |
| Thrombin Affinity | Moderate/High | Maintained or Enhanced | Positive: Increases Selectivity Index (SI). |
| Hydrophobicity | Low (Polar cation) | Increased (Lipophilic substituent) | Access to hydrophobic S1 sub-sites (S1 |
Representative Selectivity Trends
Data synthesized from Structure-Activity Relationship (SAR) studies (e.g., Bohm et al., J. Med. Chem; Clement et al.).
While specific
-
Ortho-Methyl (
-Me): Often yields the best balance. The hydrophobic bulk fits the Thrombin S1 pocket better than Trypsin.-
Trend: Selectivity for Thrombin over Trypsin increases by 10-50 fold compared to H-benzamidine.
-
-
Ortho-Chloro (
-Cl): Induces a strong twist and lowers pKa via inductive effects.-
Trend: High selectivity, but potential metabolic liability (reactivity).
-
-
Ortho-Hydroxy (
-OH): Can form intramolecular H-bonds with the amidine, locking the conformation even more rigidly.-
Trend: Variable. Can sometimes reduce affinity for both enzymes if the H-bond cost of desolvation is too high.
-
Part 3: Experimental Protocols (Self-Validating Systems)
To verify the impact of ortho-substitution, researchers must employ a rigorous kinetic assay that controls for the time-dependent nature of some tight-binding inhibitors.
Protocol: Comparative Enzyme Kinetics ( Determination)
Objective: Determine the inhibition constant (
1. Reagents & Setup
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents enzyme adsorption to plastic).
-
Enzymes: Human
-Thrombin and Bovine Trypsin (high purity). -
Substrates: Chromogenic substrates (e.g., S-2238 for Thrombin, S-2222 for Trypsin).
-
Inhibitors: Prepare serial dilutions of Unsubstituted and Ortho-substituted analogs in DMSO (Final DMSO < 5%).
2. Workflow (The "Pre-Incubation" Step is Critical)
Many benzamidine inhibitors exhibit "slow-onset" inhibition. A standard steady-state assay may underestimate potency. Validation Step: Always perform a pre-incubation of Enzyme + Inhibitor for 30 minutes before adding Substrate.
Figure 2: Kinetic assay workflow emphasizing the pre-incubation step required for accurate Ki determination of benzamidine inhibitors.
3. Data Analysis Validation
-
Check Hill Slope: If the Hill slope deviates significantly from -1.0 (e.g., < 0.8 or > 1.2), suspect aggregation or non-specific binding.
-
Cheng-Prusoff Correction: Convert
to using . Ensure is close to for maximum sensitivity.
Part 4: Strategic Recommendations
For drug development professionals optimizing serine protease inhibitors:
-
Use Ortho-Substitution for Selectivity, Not Potency: Do not expect the ortho-group to drastically increase affinity (it often lowers it slightly due to sterics). Its primary role is to kill affinity for the anti-target (Trypsin).
-
Monitor pKa: If your lead compound has poor membrane permeability, introduce an ortho-fluorine or ortho-chlorine. The inductive effect will lower the amidine pKa, increasing the fraction of neutral species available for passive diffusion.
-
Verify with Crystallography: Docking simulations often fail to predict the exact "twist" angle. Obtain an X-ray structure of the Inhibitor-Enzyme complex early to confirm the ortho-group is occupying the intended hydrophobic pocket and not causing a clash that distorts the protein backbone.
References
-
Böhm, H. J., et al. (1993). "Novel thienopyridine inhibitors of factor Xa and thrombin: Potent and selective serine protease inhibitors." Journal of Medicinal Chemistry. (General reference for Benzamidine SAR).
-
Clement, B., et al. (2002). "Amidoximes as prodrugs for amidines: Isomerization and pH-dependent kinetics." PubMed Central.
- Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of thrombin and factor Xa." Journal of Enzyme Inhibition.
-
Sigma-Aldrich Technical Guide. "Purification or Removal of Serine Proteases: Benzamidine Sepharose."
-
Khan Academy. "Ortho-effect in substituted benzene compounds."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
